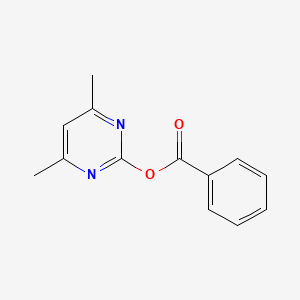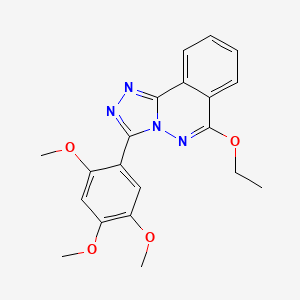![molecular formula C7H10N2 B13792342 3-Azabicyclo[3.2.0]heptane-2-carbonitrile CAS No. 77859-20-2](/img/structure/B13792342.png)
3-Azabicyclo[3.2.0]heptane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[320]heptane-2-carbonitrile is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile typically involves multicomponent reactions. One common method includes the use of cyclopentenes and nitriles under specific catalytic conditions. For instance, palladium-catalyzed reactions have been employed to construct the bicyclic framework efficiently . Additionally, chemoenzymatic synthesis has been explored, where immobilized lipase B of Candida antarctica is used for kinetic resolution of racemic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly those involving catalytic processes, suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.2.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce oxides or other oxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.2.0]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carbonitrile involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind selectively to these receptors, influencing their activity. This binding can modulate neurotransmitter release and receptor signaling pathways, which is crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Known for its antiprotozoal activities.
Sulbactam: A related compound used as a β-lactamase inhibitor.
Tazobactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Uniqueness
3-Azabicyclo[3.2.0]heptane-2-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
77859-20-2 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
3-azabicyclo[3.2.0]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-7-6-2-1-5(6)4-9-7/h5-7,9H,1-2,4H2 |
InChI-Schlüssel |
UMABWJXDFMXDGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CNC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)



![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)


![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)


